molecular formula C13H18BrNO B8161559 1-(3-Bromo-5-methoxybenzyl)piperidine

1-(3-Bromo-5-methoxybenzyl)piperidine

Cat. No.: B8161559
M. Wt: 284.19 g/mol
InChI Key: BTCQUTBCZRXJIC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxybenzyl)piperidine is an organic compound with the molecular formula C13H18BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methoxy group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-methoxybenzyl)piperidine can be synthesized through a multi-step process involving the reaction of 3-bromo-5-methoxybenzaldehyde with piperidine. The reaction typically involves the use of a solvent such as dichloromethane and a reducing agent like sodium borohydride. The reaction mixture is stirred at low temperatures and then allowed to warm to ambient temperature before being quenched with water and extracted with an organic solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methoxybenzyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a new functionalized piperidine derivative.

Scientific Research Applications

1-(3-Bromo-5-methoxybenzyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxybenzyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methoxybenzyl)piperidine
  • 1-(5-Bromo-2-methoxybenzyl)piperidine

Comparison: 1-(3-Bromo-5-methoxybenzyl)piperidine is unique due to the specific positioning of the bromine and methoxy groups on the benzyl ring. This positioning can affect the compound’s reactivity and binding properties compared to similar compounds. For instance, the difference in the position of the methoxy group in 1-(3-Bromo-4-methoxybenzyl)piperidine can lead to variations in its chemical behavior and applications .

Properties

IUPAC Name

1-[(3-bromo-5-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-8-11(7-12(14)9-13)10-15-5-3-2-4-6-15/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQUTBCZRXJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a pre-stirred solution of 3-bromo-5-methoxybenzaldehyde (0.56 g, 2.61 mmol) and piperidine (0.29 mL, 3.93 mmol) in DCM (10 mL) at 0° C. was added sodium borohydride (197 mg, 5.22 mmol) in portions. The reaction mixture was allowed to warm to ambient temperature and stirred for an additional 2 h. The reaction was quenched by the addition of water (30 mL) and extracted into ethyl acetate (75 mL) then washed with water (50 mL) then the organic phase was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford the title compound as a colourless oil (510 mg, 69%) that was used in the next step without further purification. 1H NMR (CDCl3, 400 MHz): 7.08-7.06 (m, 1H), 6.94-6.91 (m, 1H), 6.83-6.80 (s, 1H), 3.79 (s, 3H), 3.39 (s, 2H), 2.40-2.30 (s, 4H), 1.61-1.51 (m, 4H), 1.47-1.38 (m, 2H).
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
69%

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